molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

Cat. No. B8562662
M. Wt: 660.6 g/mol
InChI Key: UVZRSKPRJFFXHO-UHFFFAOYSA-N
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Patent
US08063223B2

Procedure details

The compound (7.76 g, 15.5 mmol) obtained in Example 3 was dissolved in 1% (v/v) hydrated acetone (100 mL), and the solution was warmed to 40 to 45° C. Then, benzenesulfonic acid monohydrate (2.93 g, 17 mmol) was added thereto, and the mixture was stirred. The dissolution of the solid matter was confirmed. Then, a seed crystal (50 mg) was added thereto, and the mixture was stirred at 40 to 45° C. for 1 hour. Subsequently, the mixture was stirred with cooling to 25° C. over 3 hours and then stirred at room temperature for 17.5 hours. Subsequently, the mixture was cooled to 5° C. or lower over 1 hour and stirred at this temperature for 1 hour. The precipitation was collected by filtration, and the residue on the filter was washed with cold acetone (10 mL×2) and then dried under reduced pressure to obtain the title compound (8.83 g, 88%) as a colorless crystalline solid.
Quantity
7.76 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated acetone
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
crystal
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]3[CH:16]=[C:17]4[C:22](=[CH:23][CH:24]=3)[O:21][CH2:20][CH2:19][C:18]4=[O:25])[CH2:9][CH2:8]2)=[CH:4][C:3]=1[O:28][CH2:29][CH2:30][O:31][CH3:32].O.[C:34]1([S:40]([OH:43])(=[O:42])=[O:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[C:34]1([S:40]([OH:43])(=[O:42])=[O:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]3[CH:16]=[C:17]4[C:22](=[CH:23][CH:24]=3)[O:21][CH2:20][CH2:19][C:18]4=[O:25])[CH2:9][CH2:8]2)=[CH:4][C:3]=1[O:28][CH2:29][CH2:30][O:31][CH3:32] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
Name
hydrated acetone
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
O.C1(=CC=CC=C1)S(=O)(=O)O
Step Three
Name
crystal
Quantity
50 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The dissolution of the solid matter
STIRRING
Type
STIRRING
Details
the mixture was stirred at 40 to 45° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to 25° C. over 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 17.5 hours
Duration
17.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was cooled to 5° C. or lower over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
the residue on the filter was washed with cold acetone (10 mL×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.83 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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